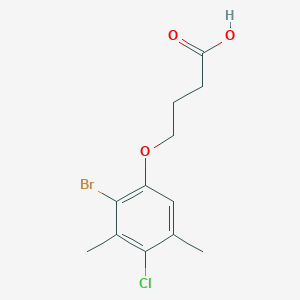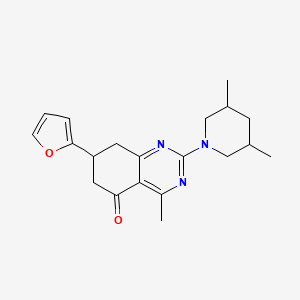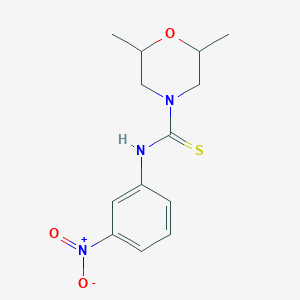![molecular formula C17H22N2O3S B4617466 1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
説明
Synthesis Analysis
The synthesis of compounds similar to "1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine" often involves multi-step chemical reactions, starting with the coupling of piperazine with sulfonyl chlorides to form the sulfonyl-piperazine scaffold. For example, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which share a structural motif with the compound , were synthesized and characterized for their binding affinity at A(2B) adenosine receptors, demonstrating the versatility of such scaffolds in drug development (Borrmann et al., 2009).
Molecular Structure Analysis
The molecular structure of sulfonyl-piperazine derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for definitive structural elucidation. These techniques provide insights into the molecular conformations, bonding arrangements, and overall geometry of the compounds. For instance, studies on benzenesulfonamide compounds containing piperazine heterocycles have provided valuable information on their molecular structures and potential as pharmacological agents (Xiao et al., 2022).
科学的研究の応用
Adenosine A2B Receptor Antagonists
A series of compounds including 1-ethyl and 1-propyl derivatives related to piperazine were synthesized and characterized for their affinity and selectivity towards A2B adenosine receptors. These compounds demonstrated subnanomolar affinity and high selectivity, making them potent A2B antagonists. This research highlights the potential application of these compounds in developing new pharmacological tools for studying adenosine receptors, which are implicated in various physiological and pathological processes such as inflammation, cardiovascular diseases, and cancer (Borrmann et al., 2009).
Synthesis and Therapeutic Applications
The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives was reported, demonstrating good enzyme inhibitory activity and activity against various bacterial strains. This study presents the compounds' potential as therapeutic agents, especially for conditions requiring enzyme inhibition or antibacterial action (Hussain et al., 2017).
Cytochrome P450 Enzyme Metabolism
Research on Lu AA21004, a novel antidepressant, involved studying its metabolism in human liver microsomes and identifying the cytochrome P450 enzymes responsible for its oxidative metabolism. This research is crucial for understanding the metabolic pathways of new therapeutic agents and their potential interactions with other drugs (Hvenegaard et al., 2012).
Antibacterial Agents
The preparation and antibacterial activity of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids were explored. These compounds showed significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their potential as new antibacterial agents (Matsumoto & Minami, 1975).
Chelating Agents
The sulfomethylation of di-, tri-, and polyazamacrocycles was described as a route to synthesize mixed-side-chain macrocyclic chelates. These chelates can be used in various applications, including as contrast agents in magnetic resonance imaging (MRI) or as therapeutic agents (van Westrenen & Sherry, 1992).
Antiproliferative Agents
The synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety was reported. These compounds exhibited moderate to good antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for antitumor agent development (Fu et al., 2017).
特性
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-2-15-5-7-17(8-6-15)23(20,21)19-11-9-18(10-12-19)14-16-4-3-13-22-16/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYGPCHIEAEXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide](/img/structure/B4617384.png)
![1'-butyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4617392.png)
![methyl 3-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4617397.png)
![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)




![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617457.png)
![6-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4617465.png)
![2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4617482.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)